Odor Profile Head-to-Head: Roasted-Dominant (52.7%) vs. Fruity-Dominant 2-Butylfuran (77.51%)
AI-assisted odor profile decomposition reveals that 2-butyl-5-methylfuran is dominated by roasted (52.7%) and burnt (52.26%) notes, whereas its closest structural analog 2-butylfuran (C8H12O, lacking the 5-methyl group) is dominated by fruity (77.51%) and sweet (71.39%) notes . The presence of the 5-methyl substituent shifts the dominant odor category from 'fruity/sweet' to 'roasted/burnt/nutty,' consistent with the SAR principle that alkyl substitution pattern on the furan ring is a primary determinant of aroma category classification .
| Evidence Dimension | Dominant odor descriptor and percentage contribution (AI-profiled) |
|---|---|
| Target Compound Data | Roasted 52.7%, Burnt 52.26%, Green 51.2%, Fruity 48.96%, Nutty 48.21%, Ethereal 44.84%, Fatty 44.7%, Sweet 41.3%, Meaty 40.55%, Musty 40.03% |
| Comparator Or Baseline | 2-Butylfuran: Fruity 77.51%, Sweet 71.39%, Green 47.94%, Earthy 47.69%, Spicy 45.95%, Nutty 38.02%, Fatty 37.59%, Vegetable 35.26%, Roasted 33.82%, Wine 33.05%. 2-Pentylfuran: green bean, butter, vegetable (dominant). 2-Propylfuran: Sweet 71.54%, Fruity 58.09%. 2-Methylfuran: Ethereal, acetone, chocolate (dominant). |
| Quantified Difference | Odor profile inversion: Roasted score of 52.7% vs. 33.82% (2-butylfuran) and 34.55% (2-propylfuran); Fruity score of 48.96% vs. 77.51% (2-butylfuran). |
| Conditions | AI-based odor profile decomposition from Scent© AI platform; structural comparison at the furan ring substitution level. |
Why This Matters
For a flavorist developing a roasted-coffee or grilled-meat profile, 2-butyl-5-methylfuran delivers a roasted-forward character that 2-butylfuran (fruity-forward) or 2-pentylfuran (green-bean-forward) cannot replicate without additional roasting notes from other ingredients, affecting both formula complexity and cost.
- [1] Scent.vn. Comparative odor profile decomposition for 2-Butyl-5-methylfuran, 2-Butylfuran, 2-Pentylfuran, 2-Propylfuran, and 2-Methylfuran. AI-profiled percentage contributions by odor descriptor. View Source
- [2] Wailzer, B. et al. (2016). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. Natural Product Communications, 11(10). Demonstrates that alkyl substitution pattern determines fruity vs. meaty aroma classification. View Source
